Penicillin G sodium
Overview
Description
Mechanism of Action
Target of Action
Penicillin G Sodium, also known as Benzylpenicillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for the antibiotic .
Mode of Action
This compound interacts with its targets by binding to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that this compound may interfere with an autolysin inhibitor .
Biochemical Pathways
The biosynthesis of this compound starts with the condensation of three amino acids: cysteine, valine, and α-aminoadipic acid to form the tripeptide ACV . This reaction is catalyzed by the non-ribosomal peptide synthase ACVS . The biosynthesis is stimulated by 1,3-diaminopropane (1,3-DAP) and spermidine, which induce the transcription of pcbAB, pcbC, penDE, and laeA .
Pharmacokinetics
This compound is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of 60% and is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys . In the presence of impaired renal function, the β-phase serum half-life of this compound is prolonged .
Result of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis . This leads to cell lysis and the death of the bacteria . It is effective against most gram-positive bacteria and against gram-negative cocci .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic-resistant bacterial strains . Furthermore, the pH, temperature, and presence of other substances can affect the stability and activity of the antibiotic .
Biochemical Analysis
Biochemical Properties
Penicillin G Sodium acts by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan chain cross-linking . This product is active against gram-positive and gram-negative bacteria .
Cellular Effects
The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin-binding proteins (PBPs) . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
It is known that this compound is used parenterally when rapid and high concentrations of this compound are required, as in the treatment of serious infections caused by organisms susceptible to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, Potassium Penicillin G contains approximately 1.7 mEq/million units of penicillin and should be administered IV with some caution, especially in the case of hyperkalemia .
Metabolic Pathways
This compound is involved in the metabolic pathway of penicillin biosynthesis . The development of recombinant-DNA techniques has opened up the possibility of precise modifications in microbial metabolism for improved production of desirable chemical compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by bulk liquid membrane containing TBP in 3% iso-octanol and n-butyl acetate . Na2CO3 solution is used as the stripping phase .
Subcellular Localization
Penm, a protein involved in the biosynthesis of this compound, transports isopenicillin N from the cytoplasm to peroxisomes .
Preparation Methods
Penicillin G sodium is typically prepared through fermentation processes involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin G. The isolated penicillin G is then converted to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods involve large-scale fermentation and sophisticated purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Penicillin G sodium undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-lactamases, leading to the formation of penicilloic acid.
Oxidation: It can be oxidized to form penicilloic acid derivatives.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different penicillin derivatives.
Common reagents used in these reactions include β-lactamases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are penicilloic acid and its derivatives .
Scientific Research Applications
Penicillin G sodium has a wide range of scientific research applications:
Chemistry: It is used as a standard antibiotic in various chemical assays and experiments.
Biology: This compound is used in cell culture studies to prevent bacterial contamination.
Medicine: It is extensively used in clinical settings to treat bacterial infections.
Industry: This compound is used in the dairy industry to treat mastitis in dairy cows.
Comparison with Similar Compounds
Penicillin G sodium is often compared with other penicillin derivatives, such as:
Penicillin G potassium: Similar to this compound but with potassium as the counterion.
Procaine penicillin G: A long-acting form of penicillin G used for intramuscular injections.
Benzathine penicillin G: Another long-acting form used for intramuscular injections.
This compound is unique due to its rapid onset of action and suitability for intravenous administration, making it ideal for treating severe infections .
Properties
CAS No. |
69-57-8 |
---|---|
Molecular Formula |
C16H18N2NaO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |
InChI Key |
XFGIVHXZEANRAL-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
density |
1.41 (NTP, 1992) - Denser than water; will sink |
melting_point |
408 to 414 °F (decomposes) (NTP, 1992) |
69-57-8 1406-05-9 |
|
physical_description |
Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992) |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |
Related CAS |
61-33-6 (Parent) |
solubility |
50 to 100 mg/mL at 77 °F (NTP, 1992) |
Synonyms |
Benpen Benzylpenicillin Benzylpenicillin Potassium Coliriocilina Crystapen Or-pen Parcillin Pekamin Pengesod Penibiot Penicilina G Llorente Penicillin G Penicillin G Jenapharm Penicillin G Potassium Penicillin G Sodium Penicillin Grünenthal Penilevel Peniroger Pfizerpen Sodiopen Sodipen Sodium Benzylpenicillin Sodium Penicillin Unicilina Ursopen Van-Pen-G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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